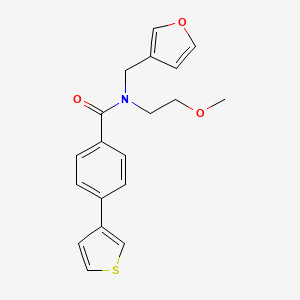

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(thiophen-3-yl)benzamide

Description

The compound N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(thiophen-3-yl)benzamide features a benzamide core substituted with a thiophen-3-yl group at the para position and two distinct N-alkyl groups: furan-3-ylmethyl and 2-methoxyethyl. While direct pharmacological data for this compound are unavailable in the provided evidence, comparisons with structurally related benzamides allow inferences about its characteristics.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-22-10-8-20(12-15-6-9-23-13-15)19(21)17-4-2-16(3-5-17)18-7-11-24-14-18/h2-7,9,11,13-14H,8,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPYFQITOQBACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzamide Core: This step involves the reaction of 4-(thiophen-3-yl)benzoic acid with an amine derivative to form the benzamide core.

Substitution Reactions: The benzamide core is then subjected to substitution reactions to introduce the furan-3-ylmethyl and 2-methoxyethyl groups. These reactions often require the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Research indicates that N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(thiophen-3-yl)benzamide exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research. The following sections detail its primary applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing furan and thiophene moieties. Key findings include:

- Inhibition of Cancer Cell Proliferation : The compound has shown effectiveness against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer).

- Mechanisms of Action :

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by influencing mitochondrial pathways, leading to increased pro-apoptotic proteins like Bax and decreased anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It induces S-phase arrest in cancer cells, effectively inhibiting their proliferation.

| Cancer Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|

| HepG2 | 0.10 ± 0.02 | Apoptosis induction |

| MCF-7 | 0.15 ± 0.05 | Cell cycle arrest |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Bacterial Inhibition : Studies have shown significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 64 |

| S. aureus | 32 |

Potential Therapeutic Uses

Given its biological activities, this compound could be explored for various therapeutic applications:

- Cancer Therapy : As an adjunct treatment in combination with existing chemotherapeutics to enhance efficacy and reduce resistance.

- Antimicrobial Agents : Development into new antibiotics or antifungal agents, particularly in light of rising antibiotic resistance.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of this compound's biological activity:

- Study on Anticancer Properties : A study demonstrated that treatment with this compound resulted in significant tumor growth inhibition in xenograft models.

- Antimicrobial Efficacy Assessment : Comparative studies showed that derivatives of this compound achieved MIC values comparable to established antibiotics, indicating its potential as a lead compound for further development.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(thiophen-3-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzamide Derivatives

Key structural differences among analogs lie in the N-alkyl substituents and aromatic substitutions on the benzamide core. Below is a comparative analysis:

Key Observations:

- Anti-LSD1 Activity : Compound 4a (thiophen-2-yl substitution) exhibits potent anti-LSD1 activity (IC₅₀ = 0.12 µM), suggesting that thiophene positioning (2- vs. 3-yl) may modulate target affinity .

- Synthetic Utility : Bromoethoxyethyl-substituted analogs (e.g., ) serve as intermediates for D3 receptor ligands, highlighting the role of N-alkyl groups in directing pharmacological applications .

Comparison with and :

- N-Alkylation : employs bromoethyl chains for nucleophilic substitution, achieving moderate yields (63% for bromoethoxyethyl derivative) . The target’s methoxyethyl group may require milder conditions due to ether stability.

- Heterocyclic Sensitivity : Furan and thiophene rings in the target compound may necessitate inert atmospheres or low-temperature reactions to prevent side reactions (e.g., ring-opening) .

Pharmacological Implications

While direct data are lacking, structural analogs provide clues:

- Anti-LSD1 Potential: Thiophene-substituted benzamides () show CNS activity, suggesting the target compound may interact with epigenetic regulators .

- D3 Receptor Affinity : Compounds with extended N-alkyl chains (e.g., ) exhibit affinity for dopamine receptors, implying the target’s methoxyethyl group could enhance solubility for neurological targets .

- Antimicrobial/Anticancer Activity : Imidazole-substituted benzamides () demonstrate broad bioactivity, though the target’s furan and thiophene groups may redirect selectivity .

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which potentially confer various biological activities. The compound integrates a furan ring, a thiophene moiety, and an amide functional group, suggesting a diverse range of interactions with biological systems.

Structural Overview

The compound's structure can be represented as follows:

| Component | Structure |

|---|---|

| Furan Ring | Furan |

| Thiophene Ring | Thiophene |

| Benzamide Core | Benzamide |

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Compounds containing furan and thiophene rings have been associated with antimicrobial effects. Investigations into similar compounds indicate potential efficacy against various bacterial strains.

- Anti-inflammatory Effects : The structural components may contribute to anti-inflammatory activity, as seen in related compounds that modulate inflammatory pathways.

- Anticancer Potential : The presence of the benzamide moiety is known to enhance interactions with biological targets involved in cancer progression, suggesting that this compound may exhibit anticancer properties.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.

- Receptor Modulation : It could bind to receptors involved in inflammatory responses or cancer cell proliferation, altering their signaling cascades.

Comparative Analysis

To understand the biological activity better, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(furan-3-ylmethyl)-N-(2-thiophen-2-yletheyl)benzamide | Thiophene instead of methoxy group | Potential antimicrobial properties |

| N-(furan-2-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole | Contains thiadiazole moiety | Noted for antifungal and anticancer activities |

| N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide | Phenyl group at the 3-position | Exhibits anti-inflammatory effects |

Case Studies

Research has highlighted various case studies where similar compounds have demonstrated significant biological activity:

- Antimicrobial Study : A study on derivatives of thiophene and furan indicated that certain modifications led to enhanced antibacterial properties against Gram-positive bacteria .

- Anti-inflammatory Research : Compounds with similar furan structures were shown to reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

- Anticancer Activity : Recent investigations into benzamide derivatives revealed their ability to inhibit tumor growth in vitro and in vivo, supporting the hypothesis that our compound may also possess anticancer properties .

Q & A

What are the optimal reaction conditions for synthesizing N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(thiophen-3-yl)benzamide?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions, including amidation and functional group coupling. Key steps include:

- Amide bond formation : Reacting a benzoyl chloride derivative with a substituted amine (e.g., furan-3-ylmethyl-2-methoxyethylamine) under inert conditions. Solvents like dichloromethane or tetrahydrofuran are used, with bases (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Normal-phase chromatography (e.g., 0–10% methanol in dichloromethane) or reverse-phase HPLC (e.g., acetonitrile/water gradients) is critical for isolating the product from side reactions .

- Optimization : Yields improve with precise temperature control (e.g., 0°C for exothermic steps) and extended reaction times (48–72 hours for coupling reactions) .

How can researchers resolve contradictory data arising from different synthetic routes for this compound?

Level: Advanced

Answer:

Contradictions often stem from:

- Side reactions : Thiophene or furan rings may undergo unintended electrophilic substitution. Monitoring via TLC or HPLC at intermediate stages helps identify byproducts .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate hydrolysis of methoxyethyl groups, while non-polar solvents favor coupling efficiency .

- Validation : Cross-validate results using orthogonal techniques (e.g., compare H NMR with LC-MS data) to confirm structural integrity .

Example : A study reported 48% yield using bromoethoxy intermediates, while another achieved 56% via diazepane coupling. The discrepancy was attributed to differences in leaving group reactivity and purification methods .

What analytical techniques are most reliable for confirming the structure and purity of this compound?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the benzamide core and substituents (e.g., thiophen-3-yl vs. thiophen-2-yl). Aromatic proton splitting patterns distinguish furan and thiophene orientations .

- Mass Spectrometry (MS) : High-resolution LC-MS (e.g., M+H peaks) verifies molecular weight and detects halogenated impurities .

- Chromatography : HPLC purity >95% ensures suitability for biological assays .

How does the structural arrangement of thiophene and furan substituents influence this compound’s biological activity?

Level: Advanced

Answer:

- Thiophene : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins (e.g., kinase active sites). The 3-position minimizes steric hindrance compared to 2-substituted analogs .

- Furan : Oxygen’s electronegativity modulates electron density, affecting hydrogen bonding with residues like Asp or Glu. Substitution at the furan-3-ylmethyl position improves metabolic stability over furan-2-yl derivatives .

- Methodology : Molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) quantify binding affinities. For example, a derivative with similar substituents showed IC = 0.8 µM against D3 receptors .

What strategies optimize reaction yields during the amidation step of this compound’s synthesis?

Level: Methodological

Answer:

- Catalyst selection : Palladium or nickel catalysts improve coupling efficiency for thiophene-containing intermediates .

- Solvent optimization : Dichloromethane minimizes side reactions compared to DMSO, which may oxidize methoxyethyl groups .

- Stoichiometry : A 1.5:1 molar ratio of amine to benzoyl chloride reduces unreacted starting material. Excess base (e.g., 4 eq. DIEA) neutralizes acid byproducts without precipitating the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.